

Cyclovalone in drug carrier systems

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Compound Focus: Cyclovalone

CAS No.: 579-23-7

Cat. No.: S524753

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Available Data on Cyclovalone

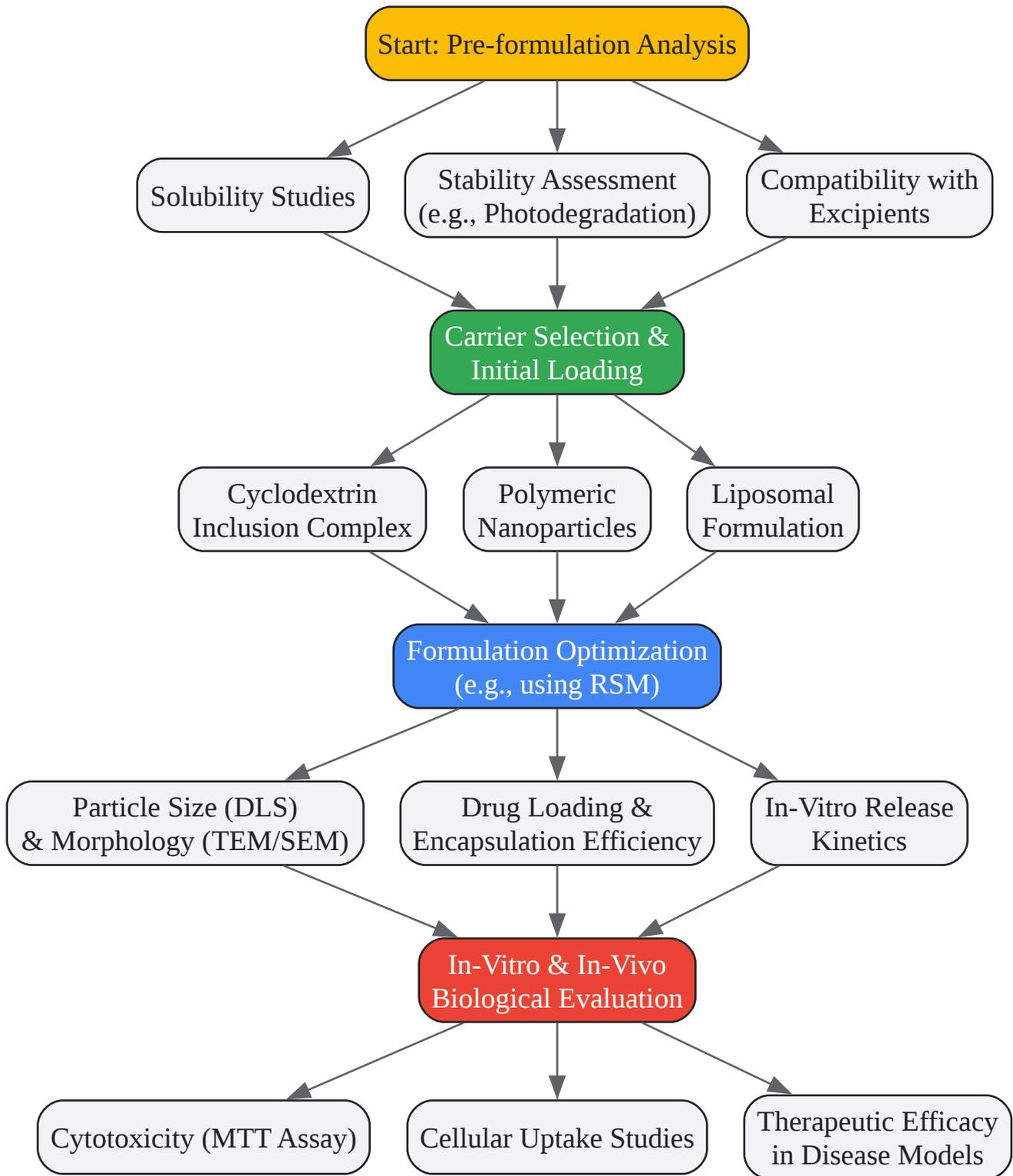
The table below summarizes the key information available for **Cyclovalone**, which is a synthetic curcumin derivative.

Property	Description
Chemical Name	(2E,6E)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one [1]
Molecular Formula	C ₂₂ H ₂₂ O ₅ [1]
Molecular Weight	366.41 g/mol [1]
IUPAC Name	(2E,6E)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one [1]
CAS Number	579-23-7 [1]
Synonyms	Cyqualon, Curcumoid, Cycvalon, Divanil, Divanon [1]
Key Structural Feature	Keto-enolic system in curcumin is replaced by a cyclohexanone ring [2]
Noted Biological Activities	Anti-inflammatory, anti-HIV activity, photosensitizing properties, antiproliferative activity in prostate cells [2] [1]

Property	Description
Research Consideration	Exhibits very fast photodegradation in organic solvents; stability must be assessed during formulation [2]

Proposed Research Workflow for Formulation

Since specific protocols for incorporating **Cyclovalone** into carriers are not available, the following workflow outlines a general systematic approach for such a task. You can adapt the methods and characterization techniques based on your specific choice of drug carrier.



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Detailed Methodologies for Key Experiments

Here are detailed protocols for critical experiments in the formulation workflow, which can be applied to developing a **Cyclovalone** carrier system.

Protocol 1: Formulation of Liposomal Carriers

This protocol is adapted from a study on Cyclosporine A liposomes and can be optimized for **Cyclovalone** [3].

- **Objective:** To prepare and optimize liposomes for the encapsulation of a hydrophobic drug.
- **Materials:** Active Pharmaceutical Ingredient (e.g., **Cyclovalone**), Egg Phosphatidylcholine (EPC), Cholesterol (Chol), Organic solvent (e.g., ethanol, chloroform), Phosphate Buffered Saline (PBS).
- **Equipment:** Rotary evaporator, bath sonicator, probe sonicator, Dynamic Light Scattering (DLS) instrument, Transmission Electron Microscope (TEM).
- **Method:**
 - **Thin-Film Hydration:** Dissolve EPC, Chol, and the drug in a round-bottom flask with organic solvent. Remove solvent under reduced pressure using a rotary evaporator to form a thin lipid film. Purge with inert gas (e.g., N₂) to remove residual solvent.
 - **Hydration:** Hydrate the lipid film with PBS (pH 7.4) at a temperature above the lipid transition temperature. Rotate the flask for 60 minutes to form multi-lamellar vesicles (MLVs).
 - **Size Reduction:** Sonicate the MLV suspension using a probe sonicator in an ice bath to form small, unilamellar vesicles (SUVs). Alternatively, extrude through polycarbonate membranes.
 - **Purification:** Separate unencapsulated drug from the liposomes using gel filtration chromatography or dialysis.
- **Optimization:** Use Response Surface Methodology (RSM) to optimize critical factors like EPC-to-drug ratio, EPC-to-Chol ratio, and stirring/sonication speed. Monitor responses like particle size, drug loading, and encapsulation efficiency [3].

Protocol 2: Formulation of Polymeric Nanoparticles (Emulsion-Diffusion-Evaporation)

This is a common method for formulating PLGA nanoparticles [4] [5].

- **Objective:** To prepare drug-loaded polymeric nanoparticles using a single-emulsion technique.
- **Materials:** Biodegradable polymer (e.g., PLGA), drug, emulsifier (e.g., Polyvinyl Alcohol - PVA), organic solvent (e.g., dichloromethane, ethyl acetate), aqueous solution.
- **Equipment:** Homogenizer or probe sonicator, magnetic stirrer, centrifuge.
- **Method:**

- **Oil Phase:** Dissolve the polymer and drug in the organic solvent.
- **Emulsification:** Add the oil phase to an aqueous solution containing PVA while homogenizing or sonicating to form an oil-in-water (o/w) emulsion.
- **Solvent Removal:** Stir the emulsion at room temperature for several hours to allow solvent evaporation and nanoparticle hardening.
- **Harvesting:** Collect nanoparticles by ultracentrifugation. Wash pellets to remove excess emulsifier and unencapsulated drug. Lyophilize for storage.
- **Characterization:** Determine particle size and zeta potential by DLS. Analyze surface morphology by SEM or TEM. Determine drug loading and encapsulation efficiency by HPLC after dissolving a known amount of nanoparticles in a suitable solvent [4].

Protocol 3: Assessing Cytocompatibility (MTT Assay)

This is a standard protocol for evaluating the safety of a formulation, as used in liposome biocompatibility testing [3].

- **Objective:** To evaluate the in-vitro cytotoxicity of the formulated drug carrier.
- **Materials:** Relevant cell line, cell culture media, drug carrier formulations, MTT reagent, DMSO, 96-well plate.
- **Equipment:** CO₂ incubator, microplate reader.
- **Method:**
 - **Cell Seeding:** Seed cells in a 96-well plate and incubate for 24 hours to allow attachment.
 - **Treatment:** Treat cells with various concentrations of the blank carrier, drug-loaded carrier, and free drug. Include untreated cells as a control.
 - **Incubation:** Incubate for a predetermined time.
 - **MTT Addition:** Add MTT solution to each well and incubate to allow formazan crystal formation.
 - **Solubilization:** Remove media, add DMSO to dissolve formazan crystals.
 - **Absorbance Measurement:** Measure absorbance at 570 nm using a microplate reader.
 - **Analysis:** Calculate cell viability as a percentage relative to the untreated control group.

References and Further Reading

- **Cyclovalone Characterization:** A spectroscopic study detailing **Cyclovalone**'s structure, H-bonding patterns, and photodegradation [2].
- **Liposome Formulation & Optimization:** A study on developing and optimizing liposomal formulations for ophthalmic delivery, including the use of RSM and biocompatibility testing [3].
- **Polymeric Nanoparticles:** A review of polymeric nanoparticles for drug delivery, covering materials, methods, and applications [5].

- **Comparative Nanoparticle Study:** A head-to-head comparison of different nanoparticle systems (TyroSpheres vs. PLGA) for delivering a hydrophobic drug [4].
- **Cyclodextrin Delivery Systems:** A comprehensive review of cyclodextrin-based delivery systems for improving the solubility and bioavailability of poorly soluble compounds like flavonoids, which may be relevant to **Cyclovalone** [6].

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